molecular formula C10H8ClN3O2 B2512430 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid CAS No. 1443279-05-7

6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid

Cat. No.: B2512430
CAS No.: 1443279-05-7
M. Wt: 237.64
InChI Key: CMSBPCNBQLSGEC-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for various functional modifications, making it a versatile scaffold for drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux . The process yields the desired pyrazolo[1,5-A]pyrimidine ring system with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The pyrazolo[1,5-A]pyrimidine ring can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the original compound.

Scientific Research Applications

6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds. Additionally, the presence of the chlorine atom provides a site for further functionalization, enhancing the compound’s versatility in drug design and other applications.

Properties

IUPAC Name

6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-8(5-1-2-5)13-6-3-4-12-14(6)9(7)10(15)16/h3-5H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSBPCNBQLSGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=NN3C(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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